REACTION_CXSMILES
|
[C:1]([NH:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1)(=[O:3])[CH3:2].Cl.[H][H]>C(O)C.[Pt]=O>[C:1]([NH:4][CH2:5][CH2:6][CH:7]1[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NCCC1=CC=NC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration
|
Type
|
ADDITION
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Details
|
the filtrate was treated with a solution of potassium hydroxide flakes in methanol (1.1 molar equivalents)
|
Type
|
DISTILLATION
|
Details
|
The solvents were distilled off in vacuo
|
Type
|
CUSTOM
|
Details
|
leaving a clear oil, which
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NCCC1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |